Bienvenue dans la boutique en ligne BenchChem!

n-Hydroxymethanesulfonamide

Nitric Oxide generation HNO donor chemistry Nitroxyl prodrugs

n-Hydroxymethanesulfonamide (CAS 50695-55-1), also referred to as methanesulfohydroxamic acid (MSHA), is a low-molecular-weight sulfohydroxamic acid that functions as a thermally-activated nitroxyl (HNO) donor. Its structure comprises a methanesulfonyl group directly attached to a hydroxylamine nitrogen, giving it a molecular formula of CH₅NO₃S and a monoisotopic mass of 110.999 Da.

Molecular Formula CH5NO3S
Molecular Weight 111.12 g/mol
Cat. No. B7846981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Hydroxymethanesulfonamide
Molecular FormulaCH5NO3S
Molecular Weight111.12 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NO
InChIInChI=1S/CH5NO3S/c1-6(4,5)2-3/h2-3H,1H3
InChIKeyYKSVNSKYIUPAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Hydroxymethanesulfonamide (MSHA): Product Identity and Core Characteristics for Scientists and Procurement Specialists


n-Hydroxymethanesulfonamide (CAS 50695-55-1), also referred to as methanesulfohydroxamic acid (MSHA), is a low-molecular-weight sulfohydroxamic acid that functions as a thermally-activated nitroxyl (HNO) donor. Its structure comprises a methanesulfonyl group directly attached to a hydroxylamine nitrogen, giving it a molecular formula of CH₅NO₃S and a monoisotopic mass of 110.999 Da . The compound belongs to the alkylsulfohydroxamic acid class, distinguished from the more widely studied arylsulfohydroxamic acid Piloty's acid by the absence of an aromatic ring. This structural difference translates into quantifiable shifts in acid dissociation constant, product distribution during nitrosation, and enzyme inhibition profile that directly affect reagent selection [1].

Why n-Hydroxymethanesulfonamide Cannot Be Interchanged with Piloty's Acid or Other Sulfohydroxamic Acid HNO Donors


In-class substitution of n-hydroxymethanesulfonamide with the more common Piloty's acid (N-hydroxybenzenesulfonamide) or with trifluoromethanesulfohydroxamic acid introduces measurable differences in nitrosative product distribution, pH-dependent HNO release kinetics, and carbonic anhydrase inhibition selectivity. Because these properties govern both the biological model output and the chemical reproducibility of downstream assays, substituting without adjusting experimental conditions risks confounding data interpretation [1]. The quantifiable differentiation documented below demonstrates that the methanesulfonyl moiety is not a trivial replacement for the benzenesulfonyl group; rather, it produces a distinct, position-specific effect on each measurable endpoint [2].

n-Hydroxymethanesulfonamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Nitrosation-Derived Nitric Oxide Yield: 31% Higher NO Output for MSHA Compared to Piloty's Acid Under Identical Conditions

Under identical nitrosation conditions (NaNO₂/H₃PO₄, physiological pH and temperature), methanesulfohydroxamic acid (MSHA) generates 47% of the theoretical quantity of nitric oxide (NO), whereas Piloty's acid (benzenesulfohydroxamic acid) yields only 36% [1]. Both compounds also produce finite quantities of nitroxyl (HNO), measured as N₂O. This 11-percentage-point difference in NO output constitutes a 31% relative increase in NO production for MSHA over Piloty's acid, making MSHA the preferred substrate when a higher NO:HNO ratio is desired in nitrosative cascades.

Nitric Oxide generation HNO donor chemistry Nitroxyl prodrugs

Acid Dissociation Constant (pKa): MSHA Is 0.66 Log Units Weaker as an Acid Than Piloty's Acid, Shifting the Ionization Window at Physiological pH

The pKa of methanesulfohydroxamic acid (MSHA) has been experimentally determined as 9.95 (25 °C) [1], whereas the pKa of Piloty's acid is 9.29 under identical temperature conditions [2]. This 0.66 log-unit difference means that at physiological pH 7.4, MSHA is approximately 0.15% ionized versus 0.72% ionized for Piloty's acid—a nearly 5-fold difference in the concentration of the conjugate base that dictates the rate of spontaneous HNO release. The weaker acidity of MSHA translates into a narrower pH window for thermal decomposition, which must be explicitly accounted for when selecting an HNO donor for buffered in vitro assays.

Physicochemical profiling HNO donor design Sulfohydroxamic acid reactivity

Carbonic Anhydrase II Inhibition: MSHA Exhibits a 4,700 nM Ki That Defines a Low-Potency Baseline for Sulfohydroxamic Acid Enzyme Interactions

Against human carbonic anhydrase II (CA II) monitored via 4-nitrophenyl acetate esterase activity at 400 nm, n-hydroxymethanesulfonamide (MSHA) displays a Ki of 4,700 nM [1]. In contrast, acetazolamide—the archetypal primary sulfonamide CA inhibitor—yields a Ki of approximately 12 nM for CA II [2], reflecting a nearly 400-fold difference in potency attributable to the N-hydroxyl substitution. Within the sulfohydroxamic acid sub-series, MSHA further distinguishes itself by a CA IV Ki of 56,000 nM [1], producing a CA IV/CA II selectivity ratio of ~12, which is approximately twofold higher than the CA IV/CA II ratio of ~6 reported for acetazolamide [2]. This altered isoform selectivity profile positions MSHA as a mechanistically distinct probe for CA structure-function studies.

Carbonic anhydrase inhibition Enzyme selectivity profiling Sulfohydroxamic acid pharmacology

Molecular Weight Delta: MSHA Is 36% Smaller Than Piloty's Acid, Impacting Solubility, Permeability, and Formulation Flexibility

The molecular weight of n-hydroxymethanesulfonamide is 111.12 g·mol⁻¹, compared with 173.19 g·mol⁻¹ for Piloty's acid [1]. This 62 g·mol⁻¹ difference represents a 36% smaller molecular size that translates into higher aqueous solubility (MSHA contains no lipophilic phenyl ring) and, under standard Lipinski rule-of-five analyses, a reduced molecular weight that favors passive membrane permeability. For researchers formulating HNO donor cocktails or designing pro-prodrug scaffolds, the smaller methanesulfonyl core provides greater synthetic modularity with less steric hindrance at the nitrogen derivatization site.

Physicochemical drug-likeness HNO donor formulation Small-molecule reagent selection

n-Hydroxymethanesulfonamide: Evidence-Driven Research and Industrial Application Scenarios


Nitrosative Stress Model Systems Requiring a Defined Higher NO:HNO Product Ratio

In experimental protocols where nitrosation of a sulfohydroxamic acid is employed to generate reactive nitrogen species, MSHA delivers a 31% higher NO yield than Piloty's acid under identical conditions [1]. Researchers studying the differential biological effects of NO versus HNO should select MSHA to shift the baseline product ratio without introducing additional chemical variables.

Carbonic Anhydrase Structure-Activity Studies Demanding Low-Affinity, Isoform-Specific Binding Probes

With a CA II Ki of 4,700 nM and a CA IV/CA II selectivity ratio of ~12, MSHA provides a pharmacologically distinct profile from the high-potency primary sulfonamide inhibitor acetazolamide [1]. This makes MSHA suitable for structure-activity relationship (SAR) campaigns focused on the sulfohydroxamic acid zinc-binding group or for crystallographic studies requiring a weakly-binding, reversible CA ligand.

HNO Donor Kinetic Profiling in Buffered Systems at Physiological pH

The pKa of MSHA (9.95) positions its spontaneous HNO release window further into the basic regime compared with Piloty's acid (pKa 9.29) [1]. Investigators mapping pH-dependent HNO release kinetics can leverage MSHA to extend the measurable half-life range at near-neutral pH, enabling finer temporal resolution in stopped-flow or spectroscopic trapping experiments.

Synthetic Elaboration of Small-Molecule HNO Prodrugs with Enhanced Oral Bioavailability Potential

The patent literature identifies N-hydroxymethanesulfonamide derivatives as HNO donors with solid-state stability suitable for oral administration [1]. The low molecular weight (111.12 g·mol⁻¹) and absence of an aromatic ring provide a synthetically tractable core for pro-prodrug strategies, as exemplified by N,O-bis(alkoxycarbonyl) derivatives evaluated for aldehyde dehydrogenase inhibition .

Quote Request

Request a Quote for n-Hydroxymethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.